1-(3-Ethoxyphenyl)methanamine

Vue d'ensemble

Description

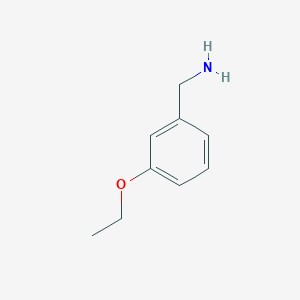

1-(3-Ethoxyphenyl)methanamine, also known as 3-ethoxybenzylamine, is an organic compound with the molecular formula C9H13NO. It is a derivative of benzylamine, where the benzene ring is substituted with an ethoxy group at the third position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3-Ethoxyphenyl)methanamine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound. For instance, 3-ethoxybenzylamine can be prepared by reducing 3-ethoxybenzyl nitrate using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation of the nitro compound using a palladium catalyst on carbon (Pd/C) under hydrogen gas. This method is advantageous due to its scalability and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Ethoxyphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The ethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted benzylamines.

Applications De Recherche Scientifique

1-(3-Ethoxyphenyl)methanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.

Mécanisme D'action

The mechanism of action of 1-(3-ethoxyphenyl)methanamine involves its interaction with specific molecular targets. In biological systems, the compound can act as a ligand for certain receptors or enzymes, modulating their activity. The ethoxy group and the amine functionality play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context .

Comparaison Avec Des Composés Similaires

Benzylamine: Lacks the ethoxy group, making it less versatile in certain synthetic applications.

3-Methoxybenzylamine: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.

4-Ethoxybenzylamine: The ethoxy group is at the fourth position, which can affect its chemical properties and reactivity.

Uniqueness: This substitution pattern can enhance its binding affinity in biological systems and provide distinct synthetic advantages in organic chemistry .

Activité Biologique

1-(3-Ethoxyphenyl)methanamine, also known as 3-ethoxyphenylmethanamine, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

This compound has the molecular formula and a molecular weight of 151.21 g/mol. The compound features an ethoxy group attached to a phenyl ring, which contributes to its unique chemical behavior and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 151.21 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Neuropharmacological Effects

This compound is being investigated for its neuropharmacological effects. It acts as an intermediate in synthesizing compounds that target dopamine receptors, which are crucial in treating neurodegenerative diseases such as Parkinson's disease and schizophrenia .

Anti-inflammatory Activity

The compound has been explored for its role as a precursor in developing CCR2 antagonists, which are known for their anti-inflammatory properties. These antagonists are being studied for their efficacy in managing inflammation-related diseases.

The exact mechanism of action of this compound involves its interaction with specific molecular targets, including receptors and enzymes. This interaction modulates their activity, leading to various biological effects. For instance, it may inhibit the CCR2 receptor involved in inflammatory responses.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial growth at certain concentrations, highlighting its potential as an antimicrobial agent.

Neuropharmacological Research

In another study focusing on neuropharmacology, researchers synthesized derivatives of this compound that showed promising agonistic activity at dopamine receptors. These findings suggest that modifications to the compound could lead to new treatments for neurological disorders .

Applications

This compound has several applications across various fields:

- Medicinal Chemistry : Used as an intermediate for synthesizing compounds targeting dopamine receptors.

- Agriculture : Derivatives are being explored for use as fungicides and insecticides.

- Industrial Chemistry : Employed in producing surface-active agents for cleaning products.

Table 2: Applications of this compound

| Field | Application Description |

|---|---|

| Medicinal Chemistry | Intermediate for dopamine receptor-targeting compounds |

| Agriculture | Development of fungicides and insecticides |

| Industrial Chemistry | Production of surface-active agents |

Propriétés

IUPAC Name |

(3-ethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFDOJUUDDVASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426806 | |

| Record name | 1-(3-ethoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93071-76-2 | |

| Record name | 3-Ethoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93071-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-ethoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.